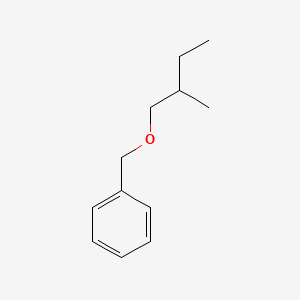

2-Methylbutyl benzyl ether

描述

Structure

3D Structure

属性

CAS 编号 |

32793-78-5 |

|---|---|

分子式 |

C12H18O |

分子量 |

178.27 g/mol |

IUPAC 名称 |

2-methylbutoxymethylbenzene |

InChI |

InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |

InChI 键 |

YOANEDOLERYMCY-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)COCC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for 2 Methylbutyl Benzyl Ether

Advanced and Alternative Synthetic Approaches

Beyond traditional condensation methods, several advanced synthetic strategies can be employed for the preparation of ethers like 2-methylbutyl benzyl (B1604629) ether. These alternatives can offer improved selectivity, milder conditions, or applicability to a broader range of substrates.

Alkoxymercuration-Demercuration Reactions

Alkoxymercuration-demercuration is a two-step process that provides a reliable method for the synthesis of ethers from alkenes and alcohols. testbook.combyjus.com This approach is particularly useful as it avoids the carbocation rearrangements that can sometimes occur under strongly acidic conditions. libretexts.org

Application to Ether Formation from Alkenes and Alcohols

The alkoxymercuration-demercuration reaction involves the addition of an alcohol across the double bond of an alkene. jove.com To synthesize an ether with the structure of 2-methylbutyl benzyl ether, one could theoretically react an alkene like 2-methyl-1-butene (B49056) with benzyl alcohol in the presence of a mercury salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate. libretexts.orgbyjus.com The reaction proceeds by adding the benzyl alcohol and the mercury salt to the alkene. testbook.com The second step, demercuration, is typically achieved by reduction with sodium borohydride (B1222165) in a basic solution, which replaces the mercury group with a hydrogen atom to yield the final ether product. libretexts.orgjove.com This method is highly effective for producing ethers from a variety of alkenes and alcohols. jove.com

Mechanistic Considerations of Markovnikov Addition in Alkoxymercuration

The alkoxymercuration reaction follows Markovnikov's rule, meaning the alkoxy group (from the alcohol) adds to the more substituted carbon of the alkene double bond, while the hydrogen atom (from the demercuration step) adds to the less substituted carbon. testbook.comlibretexts.org The mechanism begins with the electrophilic attack of the mercuric acetate on the alkene's π-bond, forming a bridged mercurinium ion intermediate. libretexts.orgjove.com This cyclic intermediate is key to the reaction's regioselectivity and its prevention of carbocation rearrangements. byjus.comlibretexts.org The alcohol then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion in an anti-addition fashion. testbook.comjove.com Subsequent demercuration with sodium borohydride replaces the mercury-containing group with a hydrogen atom, finalizing the ether synthesis. libretexts.org

Table 1: Regioselectivity in Alkoxymercuration-Demercuration

| Reactant (Alkene) | Nucleophile (Alcohol) | Product (Ether) | Regioselectivity |

|---|

Reductive Etherification of Carbonyl Compounds

Reductive etherification of carbonyl compounds presents another powerful and versatile alternative to the Williamson ether synthesis for preparing unsymmetrical ethers. oup.com This one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with an alcohol in the presence of a reducing agent and a catalyst. thieme-connect.comorganic-chemistry.org

To synthesize this compound via this route, one could react benzaldehyde (B42025) with 2-methylbutanol or 2-methylbutanal with benzyl alcohol. orgsyn.org The reaction is typically mediated by a hydrosilane reducing agent, such as triethylsilane or 1,1,3,3-tetramethyldisiloxane, and a Lewis acid catalyst. oup.comthieme-connect.com Several catalytic systems have been developed that are effective under mild conditions. For example, iron(III) chloride has been shown to be an efficient catalyst for the reductive etherification of various aldehydes and ketones with alcohols, providing good to excellent yields. oup.comoup.com Scandium(III) triflate is another effective catalyst that can be used in very low concentrations, even at room temperature. thieme-connect.com This method is highly chemoselective and tolerates a wide range of functional groups. organic-chemistry.org

Table 2: Catalytic Systems for Reductive Etherification

| Catalyst | Reducing Agent | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Iron(III) chloride | Triethylsilane | Aldehydes, Ketones, Alcohols | Mild | Good to Excellent | oup.comoup.com |

Benzylation with Specialized Reagents (e.g., 2-Benzyloxypyridine derivatives)

The protection of alcohols is a cornerstone of complex organic synthesis, and the benzyl ether is a frequently employed protecting group. However, traditional methods like the Williamson ether synthesis often require strongly basic or acidic conditions that can be incompatible with sensitive substrates. beilstein-journals.orgnih.gov To circumvent these issues, specialized reagents that operate under neutral conditions have been developed. One such prominent reagent system involves 2-benzyloxypyridine derivatives. beilstein-journals.orgd-nb.info

A protocol for the synthesis of benzyl ethers utilizes 2-benzyloxypyridine in conjunction with methyl triflate (MeOTf). beilstein-journals.orgnih.gov In this method, the N-methylation of 2-benzyloxypyridine by methyl triflate generates the active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, in situ. beilstein-journals.orgd-nb.inforesearchgate.net This pyridinium (B92312) salt is a neutral organic salt that acts as an electrophilic benzyl source upon warming, mirroring the reactivity of benzyl trichloroacetimidate (B1259523) but without the need for acidic activation. nih.govd-nb.info The reaction is typically buffered with magnesium oxide (MgO) to scavenge any acid generated, ensuring the conditions remain neutral. beilstein-journals.org

The general procedure involves mixing the alcohol, such as 2-methylbutanol, with 2-benzyloxypyridine and magnesium oxide in a suitable solvent like toluene (B28343). beilstein-journals.orgnih.gov The mixture is cooled, and methyl triflate is added. The reaction then proceeds upon heating. nih.gov This method is advantageous because the N-methylation of the pyridine (B92270) is faster than the methylation of the alcohol, allowing the direct addition of the methylating agent to the reaction mixture. nih.govd-nb.info While toluene is a common solvent, trifluorotoluene has been shown to be more effective in certain cases. beilstein-journals.orgnih.gov

| Reactant/Reagent | Role | Typical Stoichiometry (equiv.) | Reference |

|---|---|---|---|

| 2-Methylbutanol | Substrate | 1.0 | nih.gov |

| 2-Benzyloxypyridine | Benzyl Source Precursor | 2.0 | beilstein-journals.orgnih.gov |

| Methyl triflate (MeOTf) | Activating Agent | 2.0 | beilstein-journals.orgnih.gov |

| Magnesium Oxide (MgO) | Buffer (Acid Scavenger) | 2.0 | beilstein-journals.orgnih.gov |

| Toluene | Solvent | - | beilstein-journals.orgnih.gov |

Electrophilic Addition Reactions involving Chloromethyl Ethers

An alternative approach to forming the ether linkage in this compound involves the electrophilic addition of a chloromethyl ether to an olefin. Benzyl chloromethyl ether can serve as a key reagent in this type of synthesis. journals.co.za These reactions are typically catalyzed by a Lewis acid, which activates the chloromethyl ether to generate a highly electrophilic species that subsequently reacts with an alkene. journals.co.za

In a relevant example, the Lewis acid-catalyzed addition of benzyl chloromethyl ether to methylbut-2-ene in dichloromethane (B109758) at low temperatures yielded benzyl 3-chloro-2,3-dimethylbutyl ether. journals.co.za A plausible pathway to a precursor for this compound could involve the reaction of benzyl chloromethyl ether with 2-methyl-1-butene. Following Markovnikov's rule, the electrophilic addition would be expected to form benzyl 1-chloro-2-methylbutyl ether. Subsequent reduction of the chloro group would yield the target compound, this compound.

The reaction conditions for such electrophilic additions are critical. A Lewis acid, such as titanium tetrachloride (TiCl₄), is used in catalytic amounts in a non-coordinating solvent like dichloromethane at reduced temperatures to control the reactivity and minimize side reactions. journals.co.za

| Reactant/Reagent | Role | Example Conditions | Reference |

|---|---|---|---|

| Alkene (e.g., 2-methyl-1-butene) | Nucleophile | - | journals.co.za |

| Benzyl chloromethyl ether | Electrophile | - | journals.co.zaorgsyn.org |

| Titanium tetrachloride (TiCl₄) | Lewis Acid Catalyst | Catalytic amount | journals.co.za |

| Dichloromethane | Solvent | - | journals.co.za |

| Temperature | Reaction Parameter | -20 °C | journals.co.za |

Mechanistic Studies and Reaction Control in Synthesis

Stereochemical Control and Regioselectivity

The synthesis of this compound from chiral 2-methylbutanol requires careful consideration of stereochemistry. thegoodscentscompany.com The chiral center in 2-methylbutanol is not at the hydroxyl-bearing carbon, but at the adjacent carbon (C2). In many standard etherification reactions, such as the Williamson synthesis where the alcohol is first converted to an alkoxide, this stereocenter is not part of the bond-forming or bond-breaking steps. organic-chemistry.org Therefore, the reaction proceeds with retention of the original stereochemistry.

Similarly, in the benzylation using 2-benzyloxy-1-methylpyridinium triflate, the alcohol attacks the benzylic carbon of the activated reagent. nih.gov This process does not affect the stereocenter of the 2-methylbutyl group, thus preserving the enantiopurity of the starting alcohol. This high degree of stereochemical control is a significant advantage of such specialized reagents. nih.gov

Regioselectivity becomes a key consideration in reactions like the electrophilic addition of benzyl chloromethyl ether to an unsymmetrical alkene. The addition follows Markovnikov's rule, where the electrophilic benzyl oxymethyl group adds to the less substituted carbon of the double bond, proceeding through the more stable carbocation intermediate. journals.co.za This principle dictates the regiochemical outcome of the reaction, leading to a specific constitutional isomer. The inherent electronic properties of the benzyl ether moiety can also be exploited to direct the regioselectivity of subsequent reactions on the molecule. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Methylbutyl Benzyl Ether

Cleavage Reactions

The cleavage of the C-O bonds in 2-methylbutyl benzyl (B1604629) ether is a common transformation, often employed in organic synthesis where the benzyl group is used as a protecting group for alcohols. nih.gov The ether linkage can be broken under acidic, reductive, oxidative, or photolytic conditions.

The ether bond in 2-methylbutyl benzyl ether can be cleaved by treatment with strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this activation step, the reaction can proceed via either an SN1 or S_N2 mechanism, depending on the structure of the ether's substituents. libretexts.org

For this compound, the protonated ether can be attacked by the iodide nucleophile at either the benzylic carbon or the primary carbon of the 2-methylbutyl group. Attack at the benzylic carbon is favored due to the stability of the potential benzylic carbocation intermediate (favoring an S_N1 pathway) or because it is a reactive site for S_N2 attack. libretexts.org This cleavage typically yields 2-methylbutan-1-ol and benzyl iodide. If an excess of the acid is used, the initially formed 2-methylbutan-1-ol can be subsequently converted to 1-iodo-2-methylbutane. libretexts.org

| Reaction | Reagents | Mechanism | Products | Citation |

| Acid-Catalyzed Cleavage | HI or HBr | S_N1 / S_N2 | 2-Methylbutan-1-ol + Benzyl halide | libretexts.org |

| Acid-Catalyzed Cleavage (Excess Acid) | Excess HI or HBr | S_N1 / S_N2 | 1-Iodo-2-methylbutane + Benzyl halide | libretexts.org |

Reductive methods are standard for debenzylation, effectively removing the benzyl group to liberate the parent alcohol.

Palladium-Catalyzed Hydrogenation : This is the most common method for benzyl ether cleavage, prized for its mild and neutral reaction conditions. organic-chemistry.orgsciforum.net The reaction, known as hydrogenolysis, involves treating this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The process cleaves the benzylic C-O bond, yielding 2-methylbutan-1-ol and toluene (B28343) as the products. organic-chemistry.org While highly effective, this method lacks chemoselectivity and can also reduce other functional groups such as alkenes, alkynes, and nitro groups. nih.gov However, selectivity can be achieved by using additives like pyridine (B92270) or ammonium (B1175870) acetate (B1210297), which can inhibit the hydrogenolysis of the benzyl ether while permitting the reduction of other groups. organic-chemistry.org

Birch Reduction : This is a more forceful reductive method that employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, with an alcohol serving as a proton source. uwindsor.cawikipedia.org These dissolving metal reduction conditions can effectively cleave the benzyl ether to produce 2-methylbutan-1-ol and toluene. uwindsor.caimperial.ac.uk It is a less frequently used alternative to catalytic hydrogenation. uwindsor.ca

| Method | Reagents | Products | Key Features | Citation |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-Methylbutan-1-ol, Toluene | Mild, neutral conditions; risk of reducing other functional groups. | organic-chemistry.orgsciforum.net |

| Birch Reduction | Na or Li, liquid NH₃, Alcohol | 2-Methylbutan-1-ol, Toluene | Harsh conditions; cleaves the benzyl group. | uwindsor.cawikipedia.org |

Oxidative cleavage provides an alternative pathway to deprotection, often with different selectivity compared to reductive methods. The reaction of this compound with N-bromosuccinimide (NBS) can be controlled to yield different products. nih.gov The reaction is typically initiated by light or a radical initiator and proceeds via radical bromination at the benzylic position.

Formation of Aldehyde : Using one equivalent of NBS can lead to the formation of a monobrominated intermediate. Subsequent elimination or hydrolysis of this intermediate results in the cleavage of the ether, yielding benzaldehyde (B42025) and 2-methylbutan-1-ol. nih.gov

Formation of Ester : If two or more equivalents of NBS are used, a dibrominated intermediate can be formed at the benzylic position. Hydrolysis of this species affords the corresponding ester, 2-methylbutyl benzoate (B1203000). organic-chemistry.orgnih.gov

Photochemical methods for benzyl ether cleavage have emerged as mild and highly selective alternatives to traditional techniques. acs.org These reactions often employ a photocatalyst, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and are activated by visible or UV light. researchgate.netorganic-chemistry.org A significant advantage of this approach is its high functional group tolerance; it can selectively cleave the benzyl ether in the presence of functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, and azides. nih.govacs.org The reaction converts this compound into 2-methylbutan-1-ol, with the benzyl portion being oxidized to benzaldehyde or a related species. researchgate.net

Oxidative Cleavage Methods (e.g., N-Bromosuccinimide to Aldehydes or Esters)

Functional Group Interconversions and Derivatization

Beyond cleavage, this compound can undergo reactions that modify the molecule while keeping the ether linkage intact. These transformations primarily target the aromatic ring or the benzylic position.

The benzene (B151609) ring in the benzyl group is susceptible to electrophilic aromatic substitution. The alkoxy group (-OCH₂R) is generally considered a weak activating group and directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the aromatic ring to introduce new functional groups.

The benzylic protons are activated and can be substituted under radical conditions. For instance, radical halogenation using NBS can introduce a bromine atom at the benzylic position, creating a reactive intermediate for subsequent nucleophilic substitution reactions, allowing for further derivatization.

Metalation and Deprotonation Reactions

The benzylic protons of this compound are acidic enough to be removed by a strong base, a process known as metalation or deprotonation. acs.org Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), are commonly used for this purpose, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net

Deprotonation occurs at the benzylic carbon, as the resulting negative charge is stabilized by resonance delocalization into the adjacent benzene ring. researchgate.net This generates a highly reactive benzylic carbanion (an organometallic species). This nucleophilic intermediate can then be trapped with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org This two-step sequence of deprotonation followed by electrophilic quench is a powerful tool for the α-functionalization of the benzyl group.

Mechanism of Deprotonation with Organolithium Reagents

The deprotonation of benzylic ethers, such as this compound, by organolithium reagents like n-butyllithium (n-BuLi), is a nuanced process influenced by the aggregation state of the organolithium compound. chemicalbook.comnih.gov Organolithium reagents exist in solution as aggregates, primarily dimers, tetramers, and hexamers. chemicalbook.comfishersci.it Kinetic studies on the α-lithiation of benzyl methyl ether, a related compound, reveal that the reactivity does not necessarily increase with a higher concentration of the organolithium reagent. chemicalbook.comnih.gov This is attributed to the differing reactivities of the various aggregates present in the solution. chemicalbook.comnih.gov

Research suggests a dimer-based mechanism is predominant in the deprotonation of benzyl ethers. chemicalbook.comnih.gov The reaction is thought to proceed through a pre-complexation step where the oxygen atom of the ether coordinates with the lithium cation of the n-BuLi dimer, forming mixed dimers. chemicalbook.comnih.gov This interaction is a key step for substrates containing a donor oxygen atom. chemicalbook.com It is proposed that an agostic interaction between the metal and a hydrogen atom facilitates the removal of the proton. researchgate.net

The rate of deprotonation is significantly higher with the dimer compared to the tetramer. chemicalbook.com The concentration of these aggregates is influenced by the solvent composition and the total concentration of the organolithium reagent. chemicalbook.com For instance, in the deprotonation of benzyl methyl ether with n-BuLi, the reaction can be explained by considering the equilibrium between the dimer and tetramer forms of n-BuLi. chemicalbook.com

The general mechanism involves the strong basic nature of the organolithium reagent, which is capable of abstracting a proton from a carbon atom. fishersci.itwikipedia.org In the case of this compound, the most acidic protons are those on the benzylic carbon (the carbon adjacent to both the phenyl group and the ether oxygen), due to the stabilizing effect of the aromatic ring on the resulting carbanion. rsc.org The resulting benzyllithium (B8763671) species can then be trapped with various electrophiles for further synthetic modifications. researchgate.net

| Reagent/Species | Role in Deprotonation | Key Characteristics |

| n-Butyllithium (n-BuLi) | Strong base, deprotonating agent | Exists as aggregates (dimers, tetramers); reactivity depends on aggregation state. chemicalbook.comfishersci.it |

| n-BuLi Dimer | Primary reactive species | Forms a pre-complex with the ether oxygen, facilitating proton removal. chemicalbook.comnih.gov |

| n-BuLi Tetramer | Less reactive species | Contributes less to the overall rate of deprotonation compared to the dimer. chemicalbook.com |

| Benzylic Proton | Acidic proton | Removed by the organolithium reagent to form a stabilized carbanion. rsc.org |

| Benzyllithium | Intermediate | Formed after deprotonation; can be trapped by electrophiles. researchgate.net |

Role of Complexing Agents in Metalation

The reactivity of organolithium reagents in deprotonation (metalation) reactions can be significantly enhanced by the addition of complexing agents. fishersci.itresearchgate.net These agents, often strong Lewis bases, can break down the aggregates of organolithium compounds into smaller, more reactive species. fishersci.itrsc.org

One of the most common and effective complexing agents is N,N,N',N'-tetramethylethylenediamine (TMEDA). fishersci.itresearchgate.net TMEDA is a bidentate amine ligand that chelates to the lithium ion, disrupting the aggregate structure of the organolithium reagent. fishersci.itresearchgate.net This deaggregation leads to the formation of monomeric alkyllithium complexes, which are much more reactive than their aggregated counterparts. fishersci.it The increased rate of metalation achieved with complexing agents like TMEDA expands the range of organic compounds that can be successfully deprotonated. researchgate.net

For example, in the case of benzyllithium formation, the use of TMEDA can lead to the isolation of monomeric complexes. researchgate.net The interaction between the Lewis base (the complexing agent) and the lithium ion involves the formation of dative bonds, which is concomitant with the breaking of the Li-C bonds within the aggregate. rsc.org Other complexing agents that have been used to enhance the reactivity of organolithium reagents include hexamethylphosphoric triamide (HMPA) and N,N'-dimethylpropyleneurea (DMPU). researchgate.net

The choice of solvent also plays a crucial role, as solvents like tetrahydrofuran (B95107) (THF) can act as Lewis bases, solvating the lithium ion and influencing the aggregation state and reactivity of the organolithium reagent. rsc.orgnumberanalytics.com The combination of an organolithium reagent with a strong complexing agent can create a "superbase" capable of deprotonating even very weak carbon acids. fishersci.it

| Complexing Agent | Effect on Organolithium Reagent | Outcome |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Cleaves aggregates to form monomeric complexes. fishersci.it | Increased reactivity and rate of metalation. researchgate.net |

| Hexamethylphosphoric triamide (HMPA) | Increases the rate of metalation. researchgate.net | Extends the range of compounds that can be deprotonated. researchgate.net |

| N,N'-Dimethylpropyleneurea (DMPU) | Increases the rate of metalation. researchgate.net | Extends the range of compounds that can be deprotonated. researchgate.net |

| Tetrahydrofuran (THF) | Acts as a Lewis base, solvating the lithium ion. rsc.orgnumberanalytics.com | Influences aggregation state and reactivity. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylbutyl Benzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-Methylbutyl benzyl (B1604629) ether, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments.

1H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 2-Methylbutyl benzyl ether provides detailed information about the different types of protons and their immediate electronic surroundings. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂Ph) are observed as a singlet around 4.5 ppm. The protons on the carbon adjacent to the ether oxygen (OCH₂) in the 2-methylbutyl group are shifted downfield, appearing in the 3.4-4.5 ppm region. pressbooks.pub The remaining protons of the 2-methylbutyl group, including the methyl and methylene protons, resonate at higher fields, typically between 0.8 and 1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (CH₂Ph) | ~4.5 | Singlet |

| Methylene (OCH₂) | ~3.3 | Doublet of doublets |

| Methine (CH) | ~1.7 | Multiplet |

| Methylene (CH₂) | ~1.3 | Multiplet |

| Methyl (CH₃-CH) | ~0.9 | Doublet |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific spectrometer frequency used.

13C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Ether carbon atoms are characteristically shifted downfield, typically appearing in the 50-80 ppm range. pressbooks.pub For this compound, the benzylic carbon and the ether-linked carbon of the 2-methylbutyl group are expected in this region. The aromatic carbons of the benzyl group will show signals in the 127-138 ppm range. The aliphatic carbons of the 2-methylbutyl group will resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic (C-ipso) | ~138 |

| Aromatic (C-ortho, C-meta, C-para) | 127-129 |

| Benzylic (CH₂Ph) | ~73 |

| Methylene (OCH₂) | ~77 |

| Methine (CH) | ~35 |

| Methylene (CH₂) | ~26 |

| Methyl (CH₃-CH) | ~16 |

Note: These are predicted values and can vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the complex NMR spectra of this compound. dokumen.pub

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 2-methylbutyl group, COSY would show correlations between the OCH₂ protons and the methine proton, between the methine proton and its adjacent methylene and methyl protons, and between the methylene protons and the terminal methyl protons. This allows for the unambiguous tracing of the alkyl chain's connectivity. diva-portal.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons (¹H-¹³C). diva-portal.orgrsc.org By correlating the proton signals with their attached carbon signals, a definitive assignment of the carbon skeleton can be achieved. For instance, the proton signal at ~3.3 ppm would correlate with the carbon signal at ~77 ppm, confirming the OCH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons, even if they are not directly bonded. dokumen.pubscribd.com In this compound, NOESY can reveal through-space interactions between the benzylic protons and the protons of the 2-methylbutyl group, which is crucial for conformational analysis. nih.govbeilstein-journals.org

DEPT Spectroscopy for Methyl, Methylene, and Methine Differentiation

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy is a valuable tool for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. acs.org DEPT-90 and DEPT-135 experiments would be particularly useful for the 2-methylbutyl moiety. A DEPT-90 spectrum would show only the methine carbon signal, while a DEPT-135 spectrum would display positive signals for methyl and methine carbons and negative signals for methylene carbons. This allows for the clear identification of each type of carbon in the aliphatic chain.

Application to Conformational Analysis

The flexibility of the ether linkage and the alkyl chain in this compound means the molecule can adopt various conformations in solution. frontiersin.org NOESY data is particularly powerful in this context. dokumen.pubscribd.com By analyzing the cross-peak intensities in a NOESY spectrum, it is possible to determine the relative distances between different protons. For example, observing a strong NOE between the benzylic protons and specific protons on the 2-methylbutyl chain would indicate a preferred conformation where these groups are in close proximity. This information is vital for understanding the molecule's three-dimensional structure and potential interactions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. aip.org

Under electron ionization (EI), the this compound molecule will first lose an electron to form a molecular ion [M]⁺•. The molecular ion for C₁₂H₁₈O would have an m/z (mass-to-charge ratio) of 178. The fragmentation of this molecular ion provides valuable structural clues. A characteristic fragmentation for ethers is the cleavage of the C-O bond. The most prominent fragmentation pathway for this compound is expected to be the cleavage of the bond between the benzylic carbon and the oxygen, leading to the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often appears as the base peak. Another significant fragmentation would be the loss of the benzyl group to form a [C₅H₁₁O]⁺ ion. Further fragmentation of the 2-methylbutyl group can also occur, leading to ions with smaller m/z values. docbrown.info

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺• | Molecular Ion |

| 91 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

| 87 | [C₅H₁₁O]⁺ | Loss of benzyl group |

| 71 | [C₅H₁₁]⁺ | 2-Methylbutyl cation |

Note: The relative intensities of these fragments can provide further structural confirmation.

Elucidation of Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and deducing the structure of a compound through its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₈O, corresponding to a molecular weight of 178.28 g/mol .

In an EI-MS experiment, the primary fragmentation pathway for ethers involves cleavage of the bonds adjacent to the oxygen atom (alpha-cleavage). For this compound, the most characteristic fragmentation is the cleavage of the benzyl C-O bond. This process forms a highly stable benzyl cation, which readily rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺). This fragment gives rise to an intense signal at a mass-to-charge ratio (m/z) of 91 and is often the base peak in the spectrum of benzyl ethers. acs.orgnih.gov

Further fragmentation occurs within the alkyl portion of the molecule. Cleavage of the alkyl C-O bond can produce a 2-methylbutyl cation (C₅H₁₁⁺) at m/z 71. The 2-methylbutyl group itself can fragment, for instance, by losing an ethyl radical to yield a fragment ion at m/z 43 ([C₃H₇]⁺). docbrown.info

A summary of the principal expected ions in the EI mass spectrum is provided below.

| m/z | Ion Formula | Fragment Identity | Notes |

|---|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) | Represents the intact molecule minus one electron. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Typically the base peak, characteristic of a benzyl group. acs.orgnih.gov |

| 71 | [C₅H₁₁]⁺ | 2-Methylbutyl Cation | Results from cleavage of the alkyl C-O bond. |

| 57 | [C₄H₉]⁺ | Butyl Cation | From fragmentation of the alkyl side chain. |

| 43 | [C₃H₇]⁺ | Isopropyl Cation | From fragmentation of the 2-methylbutyl group. docbrown.info |

Chemical Ionization Mass Spectrometry for Molecular Ion Characterization

While EI-MS provides rich structural information from fragmentation, the molecular ion peak can sometimes be weak or entirely absent. Chemical Ionization (CI) is a "softer" ionization technique that induces significantly less fragmentation, making it ideal for confirming the molecular weight of a compound. acs.orgacs.org In CI-MS, a reagent gas like methane (B114726) is used to produce reactant ions that then transfer a proton to the analyte molecule. acs.org

For this compound, this process results in the formation of a protonated molecule, also known as a quasimolecular ion, [M+H]⁺. This ion would be observed at m/z 179 (178 + 1). acs.orgresearchgate.net The high abundance of this [M+H]⁺ ion in the CI spectrum provides clear and unambiguous evidence of the compound's molecular weight, complementing the fragmentation data obtained from EI-MS. acs.org

Infrared (IR) Spectroscopy

Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rockymountainlabs.comhillsdale.edu The IR spectrum of this compound is characterized by absorptions corresponding to its ether linkage, aromatic ring, and aliphatic hydrocarbon components.

As a phenyl alkyl ether, the most diagnostic feature is the presence of two strong C-O stretching bands. libretexts.orguobabylon.edu.iq An asymmetric C-O-C stretching vibration appears at a higher frequency, typically around 1250 cm⁻¹, while a symmetric stretch is observed near 1040 cm⁻¹. libretexts.orguobabylon.edu.iq Other key absorptions include C-H stretching from the aromatic protons (just above 3000 cm⁻¹) and the aliphatic protons of the 2-methylbutyl group (just below 3000 cm⁻¹). fiveable.me The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. uobabylon.edu.iq

The main vibrational bands for functional group identification are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3030 - 3100 | C-H Stretch | Aromatic (Benzene Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (2-Methylbutyl Group) fiveable.me |

| 1450 - 1600 | C=C Stretch | Aromatic (Benzene Ring) |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether libretexts.orguobabylon.edu.iq |

| ~1040 | Symmetric C-O-C Stretch | Aryl Alkyl Ether libretexts.orguobabylon.edu.iq |

Conformational Sensitivity in Vibrational Spectra

The structure of this compound is not rigid; rotation is possible around the single bonds of the ether linkage and the alkyl chain. This flexibility gives rise to multiple, energetically similar spatial arrangements known as conformers or rotamers. acs.org IR spectroscopy can be sensitive to this conformational isomerism. acs.orgresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

The presence of a stereocenter at the second carbon of the 2-methylbutyl group means that this compound is a chiral molecule, existing as (R) and (S) enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is the primary chiroptical technique used to analyze such molecules. rsc.orgresearchgate.net It measures the difference in absorption between left and right circularly polarized light by a chiral sample. rsc.org

In this molecule, the benzene ring acts as the chromophore, but it is inherently achiral. The chirality is induced in the electronic transitions of the chromophore by the attached chiral 2-methylbutyl group. acs.org This results in a characteristic ECD spectrum with positive and/or negative peaks, known as Cotton effects, which correspond to the π→π* electronic transitions of the benzene ring (e.g., the ¹Lₐ and ¹Lₑ bands). acs.org The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the atoms around the chromophore. acs.orgmdpi.com

Therefore, the ECD spectra of the (R) and (S) enantiomers are mirror images of each other. By comparing an experimentally measured ECD spectrum to spectra predicted using quantum chemical calculations (such as time-dependent DFT) for each enantiomer, the absolute configuration of the sample can be determined with a high degree of confidence. rsc.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and UV-UV Hole Burning

The UV-Vis spectrum of this compound is governed by the electronic transitions within its benzyl chromophore. The spectrum is expected to show features typical of a monosubstituted benzene ring. These include a relatively weak, vibrationally structured absorption band, known as the ¹Lₑ band, in the region of 250-270 nm, and a much more intense absorption, the ¹Lₐ band, at shorter wavelengths around 210-220 nm. acs.org

As discussed previously, this compound exists as a mixture of different conformers at room temperature. A conventional UV-Vis spectrum represents a population-weighted average of the distinct spectra of all these conformers. To deconstruct this average and study individual conformers, advanced techniques like UV-UV hole-burning spectroscopy are employed. nih.govconicet.gov.ar

UV-UV hole-burning is a double-resonance method that provides conformer-specific spectral information. aip.org One tunable UV laser (the "burn" laser) is set to a specific wavelength corresponding to an electronic transition of one conformer, selectively depleting its ground state population. A second UV laser (the "probe" laser) then scans the absorption spectrum. The resulting spectrum shows a "hole" or dip at frequencies corresponding to the depleted conformer, effectively isolating its unique spectral signature. nih.govd-nb.info This powerful technique allows for a detailed investigation of the molecule's conformational landscape and how subtle structural differences influence the electronic properties of the aromatic chromophore. acs.org

Theoretical and Computational Chemistry Studies of 2 Methylbutyl Benzyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, applying the principles of quantum mechanics to predict molecular properties. For a molecule such as 2-methylbutyl benzyl (B1604629) ether, with its conformational flexibility arising from the ether linkage and alkyl chain, these calculations are crucial for understanding its intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for determining optimized molecular geometries, including bond lengths and angles. For 2-methylbutyl benzyl ether, DFT calculations would be employed to predict the most stable three-dimensional arrangement of its atoms. The theory is based on using the electron density to determine the energy of the system, which is computationally more efficient than traditional wave-function-based methods for molecules of this size.

Beyond geometry, DFT can elucidate key electronic properties. These include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. For this compound, this data would help in understanding its potential role in chemical reactions.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Property | Description | Hypothetical Value |

| Optimized Geometry | Predicted bond lengths and angles for the lowest energy conformer. | C-O-C Angle: ~112° |

| O-CH₂ Bond Length: ~1.43 Å | ||

| Electronic Energy | The total electronic energy of the optimized structure. | Varies with basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | - |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | - |

| Dipole Moment | A measure of the net molecular polarity. | - |

Note: The values in this table are illustrative examples of the types of data generated by DFT calculations and are not based on actual published results for this specific molecule.

Once the optimized geometry of this compound is determined, the same level of theory can be used to calculate its vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) or Fourier-transform infrared (FTIR) spectrum.

By comparing the theoretical spectrum with an experimentally obtained one, researchers can confirm the structure of the synthesized molecule and assign specific absorption bands to particular vibrational modes. For this compound, this would involve identifying characteristic peaks such as the C-O-C ether stretch, aromatic C-H stretches from the benzyl group, and aliphatic C-H stretches from the methylbutyl group.

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformer-specific calculations are essential to identify the different stable spatial arrangements (conformers) and to determine their relative energies. By systematically rotating the bonds around the ether linkage and within the alkyl chain, a potential energy surface can be mapped out.

The resulting energy landscape reveals the lowest-energy conformer (the global minimum) as well as other local minima and the energy barriers that separate them. This information is vital for understanding the molecule's flexibility and the distribution of conformer populations at a given temperature.

For a more accurate determination of the electronic structure, high-level ab initio methods can be employed. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from theoretical principles without experimental data.

Coupled Cluster (CC) methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for calculating energies with very high accuracy. While computationally expensive, these methods can be used to refine the energies of the most important conformers of this compound that were initially identified using a more cost-effective method like DFT. This provides a highly reliable benchmark for the molecule's electronic properties.

Conformer-Specific Calculations and Energy Landscapes

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on static structures, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules over time.

Building on the quantum chemical calculations, molecular modeling techniques can perform a more extensive conformational analysis. This involves using force fields, which are sets of empirical energy functions, to rapidly evaluate the energies of thousands of possible conformations. This approach allows for a broader search of the conformational space than is often feasible with computationally intensive quantum methods.

The results of such an analysis provide detailed predictions of the most stable conformers and their relative populations. For this compound, this would clarify how the flexible alkyl chain and the benzyl group orient themselves in the most energetically favorable ways, which in turn influences the molecule's physical and chemical properties.

Intermolecular Interactions and Solvent Effects

The chemical behavior and reactivity of this compound are significantly influenced by its interactions with surrounding molecules, particularly in a solvent environment. Computational chemistry provides powerful tools to model these interactions, which can be broadly categorized as explicit and implicit solvent models. numberanalytics.comrsc.org

Explicit solvent models treat individual solvent molecules and their interactions with the solute, offering a high level of detail. This approach is crucial for understanding reactions where solvent molecules directly participate, for instance, by forming hydrogen bonds with the ether oxygen, which can stabilize transition states. nih.gov Conversely, implicit models represent the solvent as a continuous medium with a defined dielectric constant, a method that is computationally less demanding and effective for capturing the general electrostatic effects of the solvent on the solute's reactivity. numberanalytics.com

Solvent effects can dramatically alter reaction pathways and rates. rsc.org For example, in the acidic cleavage of ethers, a polar solvent can stabilize charged intermediates or transition states, thereby accelerating the reaction. numberanalytics.com Computational studies on the cleavage of various ethers have demonstrated that a decreasing proportion of water in a reaction mixture can sometimes lead to a decrease in the rate constant, which is partly attributed to a reduction in the stabilization of the transition state by the solvent. rsc.org The choice of solvent can influence reaction outcomes by altering the relative stabilization of reactants, transition states, and products, or even by opening up entirely new reaction pathways. rsc.org

Table 1: Influence of Solvent on Reaction Energy Barriers for a Claisen Rearrangement

This table, adapted from studies on analogous ether rearrangements, illustrates the significant impact of the solvent environment on the activation energy of a reaction.

| Reaction Environment | Calculated Activation Barrier (kcal/mol) |

| Gas Phase | 33.35 |

| Aqueous (ML/MM Model) | 30.08 |

| Data derived from computational studies on allyl-p-tolyl ether. nih.gov |

Reaction Mechanism Elucidation via Computational Approaches

Transition State Analysis and Reaction Kinetics

The heart of understanding a reaction mechanism from a computational standpoint lies in identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy of this TS determines the activation energy barrier for the reaction.

For reactions analogous to those that this compound might undergo, such as ether cleavage, computational studies have been used to calculate the structures and energies of transition states. For example, in the BBr₃-facilitated demethylation of aryl methyl ethers, density functional theory (DFT) calculations have been employed to analyze the Gibbs free energies of various proposed transition states, helping to distinguish between different possible mechanisms (e.g., mono-ether vs. di-ether adduct pathways). nih.gov Similarly, for the cleavage of the C–O bond in dimethyl ether catalyzed by transition metal ions, the reaction barrier is defined by the energy of the [CH₃OM⁺CH₃]‡ transition state relative to the reactants. acs.org

Kinetic studies can be powerfully combined with computational analysis. For instance, kinetic isotope effect (KIE) measurements, when compared with computationally predicted KIEs, can help to confirm whether a specific step, like the oxidative addition of a C-O bond, is the rate-determining step in a catalytic cycle. acs.org

Table 2: Calculated Gibbs Free Energy Barriers for Ether Cleavage Mechanisms

This table presents computed energy barriers for different proposed pathways in the cleavage of anisole (B1667542) (a model aryl methyl ether), highlighting how computational analysis can discern the most likely reaction mechanism.

| Proposed Transition State | Catalyst/Reagent | Calculated Gibbs Free Energy Barrier (kcal/mol) |

| Four-membered ring TS | LiI | 42.9 |

| Six-membered ring TS | 2 x LiI | 37.6 |

| Data derived from computational studies on anisole cleavage. researchgate.net |

Understanding Selectivity and Stereochemistry

When a reaction can lead to multiple products (regioselectivity) or different spatial arrangements of atoms (stereoselectivity), computational methods can predict and explain the observed outcomes. This is achieved by comparing the activation energies of the transition states leading to the different products. The pathway with the lower energy barrier is kinetically favored and will be the major reaction pathway.

In Ni-catalyzed cross-coupling reactions of benzylic ethers, computational studies have been used to elucidate the origins of stereospecificity. By analyzing the distortion and interaction energies within the transition states for C-O bond cleavage, researchers can explain why a particular stereochemical outcome is favored. acs.orgnih.gov For the synthesis of cyclic ethers, ab initio calculations have successfully modeled the transition states to predict the final stereochemistry of the products, showing how factors like metal chelation can influence the geometry of the favored transition state. acs.org The stereochemical outcome of reactions can be highly dependent on subtle energy differences between competing transition states, which can be accurately modeled using modern computational techniques. acs.orgmdpi.com

Table 3: Distortion/Interaction Analysis for Stereoselectivity in a Ni-Catalyzed Reaction

This table illustrates how computational analysis of transition state energies can explain stereoselectivity in reactions of benzylic ethers. The lower total energy difference for TS-Ret indicates a preference for retention of stereochemistry.

| Energy Component (kcal/mol) | TS-Ret (Retention) | TS-Inv (Inversion) | Energy Difference (Inv - Ret) |

| Distortion (Catalyst) | 17.5 | 20.3 | 2.8 |

| Distortion (Substrate) | 11.0 | 10.9 | -0.1 |

| Interaction | -32.8 | -32.0 | 0.8 |

| Total Energy Difference | -4.3 | -0.8 | 3.5 |

| Data adapted from a distortion/interaction analysis of a Ni-catalyzed Kumada coupling of a benzylic ether. acs.org |

Hyperconjugation and Electronic Delocalization Studies

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically a C-H or C-C σ-bond) into an adjacent empty or partially filled p-orbital or a π-orbital. fiveable.me In reactions of this compound, hyperconjugation would be particularly important in stabilizing any carbocationic intermediates that may form, for instance, during an SN1-type cleavage of the ether bond.

The benzyl group itself offers significant resonance stabilization to an adjacent positive charge. If the ether C-O bond cleaves to form a benzyl cation, the positive charge is delocalized across the aromatic ring. fiveable.me Further substitution on the ring or on the benzylic carbon can enhance this stability. khanacademy.orgyoutube.com

Computational studies on benzyl and allyl radicals have quantified the stabilizing effects of conjugation and hyperconjugation. acs.org Natural Bond Orbital (NBO) analysis is a common computational technique used to study these delocalizing interactions. For ethers, a specific type of this effect, known as negative hyperconjugation, is also significant. This involves the delocalization of electron density from one of the oxygen's lone pairs into an adjacent anti-bonding (σ) orbital. rsc.org This n → σ interaction is a key feature of the electronic structure of ethers and influences their conformation and reactivity. rsc.org

Applications of 2 Methylbutyl Benzyl Ether in Advanced Organic Synthesis and Research

Role as a Versatile Synthetic Intermediate

2-Methylbutyl benzyl (B1604629) ether serves as a crucial synthetic intermediate, a molecule that is a stepping stone in the synthesis of more complex compounds. ontosight.ai Its structure can be strategically modified to introduce specific functionalities, making it a valuable precursor in various chemical transformations.

Precursor for Pharmaceuticals and Agrochemicals

The structural framework of 2-Methylbutyl benzyl ether is a component in the synthesis of certain pharmaceuticals and agrochemicals. ontosight.ai While specific examples are proprietary and often found within patent literature, the benzyl ether moiety is a common feature in many biologically active molecules. For instance, the benzyl group is present in various compounds developed as potential therapeutic agents. evitachem.comgoogle.com In the field of agrochemicals, derivatives of benzyl ethers have been investigated for their potential as pesticides. acs.org The synthesis of these complex molecules often involves the use of versatile intermediates like this compound to build the desired molecular architecture. ontosight.aikeba.com

Function as a Protecting Group in Multi-Step Syntheses

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary "mask" is known as a protecting group. Benzyl ethers, including this compound, are widely employed as protecting groups, particularly for hydroxyl groups. uwindsor.caresearchgate.net

Protection of Hydroxyl Groups

The primary application of benzyl ethers as protecting groups is in the masking of hydroxyl (-OH) functionalities. uwindsor.caorganic-chemistry.org The hydroxyl group is acidic and nucleophilic, making it reactive under a wide range of conditions. By converting the hydroxyl group to a benzyl ether, its reactivity is significantly diminished. researchgate.net This protection is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then reacts with a benzyl halide. organic-chemistry.org The resulting benzyl ether is stable to many reagents used in subsequent synthetic steps, including basic and some acidic conditions. uwindsor.ca

The stability of the benzyl ether protecting group is a key advantage. It can withstand a variety of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without affecting the protected hydroxyl group. nih.gov When the protection is no longer needed, the benzyl ether can be cleaved to regenerate the original hydroxyl group. Common methods for deprotection include catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst) or treatment with strong acids. organic-chemistry.org

Orthogonal Protection Strategies

In the synthesis of molecules with multiple functional groups, it is often necessary to deprotect one group while leaving others intact. This is achieved through an "orthogonal protection strategy," which employs protecting groups that can be removed under different, non-interfering conditions. bham.ac.ukorganic-chemistry.org Benzyl ethers play a crucial role in such strategies. nih.govuwindsor.ca

For example, a molecule might contain two different hydroxyl groups, one protected as a benzyl ether and the other as a silyl (B83357) ether. The silyl ether can be selectively removed under acidic conditions or with a fluoride (B91410) source, leaving the benzyl ether untouched. researchgate.net Conversely, the benzyl ether can be removed by hydrogenolysis without affecting the silyl ether. nih.govuwindsor.ca This ability to selectively deprotect functional groups is essential for the efficient and controlled synthesis of complex molecules like oligosaccharides and peptides, where multiple hydroxyl or amino groups need to be differentiated. bham.ac.ukthieme-connect.de The development of new methods for the cleavage of benzyl ethers, such as visible-light-mediated oxidative debenzylation, further expands their utility in orthogonal protection schemes. nih.gov

Contribution to the Synthesis of Specialized Organic Compounds

This compound, and more broadly the 2-methylbutyl moiety, serves as a critical building block in the creation of highly specialized organic compounds. Its chiral, branched structure is particularly valuable in designing molecules with specific stereochemical and physical properties.

Liquid Crystal Dimers

The 2-methylbutyl group is a key component in the synthesis of non-symmetric chiral liquid crystal dimers. tandfonline.comtandfonline.com These dimers consist of two rigid mesogenic (liquid crystal-forming) units connected by a flexible spacer. The inclusion of the chiral 2-methylbutyl group, often in the form of a 2-methylbutyl-4'-(4"-phenyl)benzoate or (S)-2-methylbutyl 4'-oxybiphenyl-4-carboxylate unit, is instrumental in inducing specific, desirable liquid crystalline phases. tandfonline.comtandfonline.com

Research into α-(4-benzylidene-substituted-aniline-4′-oxy)-ω-(2-methylbutyl-4′-(4″-phenyl)benzoateoxy)alkanes revealed that these non-symmetric dimers exhibit enantiotropic nematic behavior. tandfonline.com The presence of different terminal substituents (like H, CH3, F, Cl, and Br) on the benzylideneaniline (B1666777) fragment further tunes these properties. tandfonline.com Notably, some of these dimers, specifically those with bromo and chloro substituents, also form an intercalated smectic A phase, a phenomenon attributed in part to the specific anisotropic interactions between the dissimilar mesogenic units. tandfonline.comresearchgate.net

Similarly, non-symmetric dimers incorporating an isoflavone-based unit and a 2-methylbutyl-4′-(4″-phenyloxy)benzoate group have been synthesized. researchgate.net These compounds show a distinct odd-even effect concerning the length of their connecting spacer, where short spacers favor monolayer smectic A and smectic C* phases, while longer spacers promote a chiral nematic (N) phase. researchgate.net The ether linkage itself, when compared to an ester linkage in similar chiral dimers, tends to increase the polarizability of the mesogenic core, which favors the formation of smectic A or smectic C phases.

| Dimer Family | Key Structural Feature | Observed Liquid Crystal Phases | Reference |

|---|---|---|---|

| α-(4-benzylidene-substituted-aniline-4′-oxy)-ω-(2-methylbutyl-4′-(4″-phenyl)benzoateoxy)alkanes | Varying terminal substituents (H, CH₃, F, Cl, Br) | Enantiotropic Nematic, Intercalated Smectic A | tandfonline.com |

| α-(2-methylbutyl-4′-(4″-phenyloxy)benzoate)-ω-(isoflavone-oxy)alkanes | Varying spacer length (3-12 carbons) | Smectic A, Smectic C, Chiral Nematic (N) | researchgate.net |

| Cholesteryl-based non-symmetric dimers | (S)-2-methylbutyl 4′oxybiphenyl-4-carboxylate unit | Nematic, Smectic | tandfonline.com |

Components in Material Science Research

In material science, this compound (also known as Benzene (B151609), ((2-methylbutoxy)methyl)-) is utilized for its properties as a solvent and as a chemical intermediate. ontosight.ai Its solvent capabilities are applied in the formulation of various materials, including paints, coatings, and inks. ontosight.ai As an intermediate, it serves as a foundational molecule in the synthesis of more complex chemicals for sectors such as pharmaceuticals and agrochemicals. ontosight.ai

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₈O | ontosight.ai |

| Molecular Weight | 178.27 g/mol | ontosight.ai |

| Density | 0.95 g/cm³ | ontosight.ai |

| Boiling Point | ~230°C | ontosight.ai |

| Flash Point | ~80°C | ontosight.ai |

| Solubility | Slightly soluble in water, soluble in most organic solvents | ontosight.ai |

Role in Tissue Clearing for 3D Imaging (General Benzyl Ether Application)

The benzyl ether functional group plays a significant role in modern microscopy, specifically in solvent-based tissue clearing techniques that render large biological samples transparent for three-dimensional imaging. einj.org While research on this compound itself in this application is not specified, its structural relative, dibenzyl ether (DBE), is a cornerstone of powerful clearing protocols like 3DISCO (3D Imaging of Solvent-Cleared Organs) and iDISCO. einj.orgembopress.orgwikipedia.org

These methods are designed to overcome the light scattering that makes opaque tissues unsuitable for deep imaging. southampton.ac.uk The process involves dehydrating the tissue, often with tetrahydrofuran (B95107) (THF), and then immersing it in a clearing agent with a high refractive index, such as DBE, to match the refractive index of the tissue's proteins. embopress.orgwikipedia.org This refractive index matching minimizes light scattering, allowing for high-resolution imaging of entire organs without the need for physical sectioning. wikipedia.orgsouthampton.ac.uk

The development of DBE-based clearing was a significant improvement over earlier methods that used a mixture of benzyl alcohol and benzyl benzoate (B1203000) (BABB). biologists.com DBE was found to be more compatible with fluorescent proteins like GFP, preserving their signal better than BABB, although some quenching can still occur over time. embopress.orgresearchgate.net The 3DISCO protocol and its derivatives have been instrumental in mapping neuronal networks, studying tumor tissues, and observing developmental processes in whole organs. wikipedia.orgvisikol.com

| Clearing Agent | Associated Protocol(s) | Key Characteristics | Reference |

|---|---|---|---|

| Benzyl Alcohol / Benzyl Benzoate (BABB) | BABB method | First established organic solvent method; high transparency but rapid quenching of fluorescent proteins. | einj.orgbiologists.com |

| Dibenzyl Ether (DBE) | 3DISCO, iDISCO | Used with THF for dehydration; better fluorescence preservation than BABB; enables deep imaging of large samples. | embopress.orgwikipedia.orgbiologists.com |

| Ethyl Cinnamate (ECi) | ECi-based methods | Can damage some microscope components. | oup.com |

Environmental Behavior and Fate of 2 Methylbutyl Benzyl Ether

Degradation Pathways in Environmental Compartments

Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through biotic (biological) or abiotic (non-biological) pathways.

In the atmosphere, organic compounds are primarily degraded through gas-phase reactions with photochemically produced hydroxyl (OH) radicals. pops.int The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound.

For 2-Methylbutyl benzyl (B1604629) ether, the atmospheric oxidation rate can be estimated using structure-activity relationship (SAR) models, such as the Atmospheric Oxidation Program (AOPWIN). pops.int This program calculates the rate constant (kOH) for the reaction with OH radicals based on the chemical's structure. The reaction with ozone is generally not significant for ethers unless they contain olefinic or acetylenic bonds. pops.int

Table 1: Estimated Atmospheric Photodegradation of 2-Methylbutyl Benzyl Ether

| Parameter | Estimated Value | Method | Reference |

|---|---|---|---|

| OH Radical Reaction Rate Constant (kOH) | 2.8 x 10⁻¹¹ cm³/molecule-s | Estimation (SAR) | nih.gov |

| Atmospheric Half-life (t½) | ~1.4 days | Calculation | pops.int |

Note: The kOH value is based on the structurally similar benzyl alcohol, and the half-life is calculated assuming a 12-hour day and an average OH radical concentration of 1.5 x 10⁶ radicals/cm³.

Biodegradation is the breakdown of organic matter by microorganisms, and it is a crucial pathway for the removal of chemicals from soil and water. The biodegradability of ether compounds can be complex and is often dependent on the specific structure of the molecule and the presence of suitable microbial populations. nih.gov

Pure bacterial cultures have demonstrated the ability to degrade ethers, sometimes using them as a sole source of carbon and energy, or through co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate. nih.govnih.gov For instance, some Pseudomonas species can co-metabolically degrade methyl tert-butyl ether (MTBE) when grown on n-alkanes. nih.gov The degradation of ethers often begins with an oxidation step catalyzed by monooxygenase enzymes, which hydroxylate a carbon atom adjacent to the ether oxygen. This initial attack can lead to the cleavage of the ether bond and the formation of intermediate metabolites like alcohols and aldehydes, which can then be further mineralized.

Several structural features of this compound influence its susceptibility to biodegradation:

Ether Linkage: The C-O-C ether bond is generally stable but can be cleaved by specific microbial enzymes. mdpi.com Its presence is a defining factor in the degradation pathway.

Branching: The 2-methylbutyl group introduces branching into the molecule. Highly branched structures can sometimes hinder microbial attack compared to their linear counterparts, potentially slowing the rate of biodegradation.

Biodegradation Potential and Mechanisms

Environmental Distribution and Persistence

The distribution of a chemical in the environment is governed by its physical-chemical properties, which determine its tendency to partition between air, water, soil, and biota.

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a common metric used to assess this potential in aquatic organisms. A high BCF value suggests that a substance is likely to accumulate in the food chain. europa.eu

For this compound, BCF values can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models estimate the BCF based on the compound's octanol-water partition coefficient (log Kow), a measure of its hydrophobicity. umweltbundesamt.de Various estimation programs provide slightly different predictions, offering a range of potential BCF values. A BCF below 2000 generally indicates that the chemical is not expected to significantly bioaccumulate. europa.eu

Table 2: Predicted Bioaccumulation Potential for this compound

| Prediction Model/Source | Predicted BCF (L/kg) | Bioaccumulation Potential | Reference |

|---|---|---|---|

| BCFBAF Program (EPI Suite) | 205.5 | Not expected to bioaccumulate | europa.eu |

| Chemspider Database | 573.05 | Moderate | europa.eu |

| SciFinder Database | 775 | Moderate | europa.eu |

| ACD/I-Lab | 947 | Moderate | europa.eu |

Note: Values are predicted and serve as an indication of potential behavior. The potential is assessed relative to the common regulatory threshold of 2000.

The mobility of a chemical in soil and its potential to leach into groundwater is a significant environmental concern. clean.com.br This movement is largely controlled by the substance's tendency to adsorb to soil organic carbon, a property measured by the soil adsorption coefficient (Koc). A low Koc value suggests weak adsorption and high mobility, increasing the likelihood of leaching into groundwater, while a high Koc indicates strong adsorption to soil particles and low mobility. gardxprotect.com

The migration of chemicals can be influenced by the use of certain polymers in agricultural formulations, which can inhibit leaching. google.com For compounds like this compound, which may be used in various formulations, its interaction with soil and water will determine its transport. ontosight.ai The presence of co-solvents or other contaminants can also alter the expected leaching and migration behavior. clean.com.br Predictive models can estimate the Koc value based on the chemical's structure, providing insight into its likely mobility in terrestrial and aquatic environments.

Natural Occurrence and Isolation Methodologies for Structures Containing 2 Methylbutyl and Benzyl Ether Moieties

Investigation of 2-Methylbutyl Benzyl (B1604629) Ether as a Natural Product (Limited Data)

Direct evidence for the natural occurrence of 2-Methylbutyl benzyl ether is scarce in scientific literature. While the individual 2-methylbutyl and benzyl ether moieties are common in nature, their specific combination in this particular ether has not been widely reported as a naturally occurring compound. Benzyl 2-methylbutyl ether is primarily recognized as a synthetic chemical compound used in various industrial applications, including as a solvent and a flavoring agent. ontosight.ai Its characteristic odor has led to its use in the formulation of paints, coatings, and inks, as well as in small quantities in food products. ontosight.ai The compound's chemical formula is C12H18O, and it is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. ontosight.ai

Isolation of Related Natural Products with Similar Substructures

Although this compound itself is not a well-documented natural product, a diverse range of natural compounds contains either the 2-methylbutyl residue or a benzyl ether linkage. Understanding the isolation of these related molecules provides a framework for potentially isolating novel compounds with similar structures.

The 2-methylbutyl group is a common structural feature in various natural products, contributing to their characteristic aromas and biological activities.

2-Methylbutyl acetate (B1210297): This ester of 2-methylbutan-1-ol has been identified in several plants, including Vitis vinifera (common grape vine), Tagetes minuta (wild marigold), and Myrtus communis (common myrtle). nih.gov It is also a metabolite produced by Saccharomyces cerevisiae, the yeast used in baking and brewing. nih.gov This compound is known for its sweet, banana-like, and fruity taste and has been detected in foods such as allspice, apples, sweet cherries, cucumbers, and figs. foodb.ca

N-(2-methylbutyl)-2-phenylacetamide: This secondary amide was isolated from the marine sponge-associated fungus Hypocrea koningii PF04, demonstrating the presence of the 2-methylbutyl moiety in marine natural products.

2-Methylbutyl isovalerate and 2-Methylbutyl 2-methylbutanoate: These esters, which incorporate the 2-methylbutyl group, are recognized as natural food and flavor ingredients. sigmaaldrich.comfoodb.ca

Table 1: Natural Products Containing the 2-Methylbutyl Moiety

| Compound Name | Natural Source(s) | Reference(s) |

| 2-Methylbutyl acetate | Vitis vinifera, Tagetes minuta, Myrtus communis, Saccharomyces cerevisiae | nih.gov |

| N-(2-methylbutyl)-2-phenylacetamide | Hypocrea koningii PF04 (marine fungus) | |

| 2-Methylbutyl isovalerate | Natural food and flavor ingredient | sigmaaldrich.com |

| 2-Methylbutyl 2-methylbutanoate | Natural food and flavor ingredient | foodb.ca |

Volatile organic compounds (VOCs) are crucial contributors to the aroma and flavor of various biological materials, including autolyzed yeast and a wide range of food matrices. studysmarter.co.ukmdpi.com These complex mixtures often contain esters, alcohols, aldehydes, and other compounds that may share structural similarities with this compound.

Autolyzed Yeast: Autolyzed yeast extracts (AYE) are a rich source of volatile compounds, used as savory flavoring agents in the food industry. acs.org Analysis of AYE has identified numerous volatile compounds, including sulfur-containing molecules, sugar degradation products, and nitrogen-containing heterocyclics. acs.orgku.ac.th The volatile profile is often dominated by alkylpyrazines. acs.org Studies on yeast derivatives used in winemaking have detected over 160 volatile compounds, including esters, fatty acids, aldehydes, and alcohols. researchgate.net The specific composition can be influenced by the yeast strain and the lysis treatment used. nih.govresearchgate.net

Food Matrices: The flavor of food is largely determined by its volatile compound profile. taylorfrancis.com These compounds can be inherent to the raw ingredients or formed during processing, such as through the Maillard reaction. mdpi.comencyclopedia.pub The analysis of volatiles in food is essential for quality control and product development. mdpi.com

Benzyl Ether-Containing Natural Products

Advanced Isolation Techniques

The isolation and characterization of specific volatile compounds from complex natural matrices require sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile compounds from natural sources. nih.govnih.gov It allows for the separation, identification, and quantification of individual components in a complex mixture. nih.gov Various extraction methods, such as solid-phase microextraction (SPME) and vacuum distillation, are often coupled with GC-MS to isolate and concentrate volatiles from the sample matrix. nih.govacs.org GC-MS has been extensively used to analyze volatile components in food, yeast extracts, and plant materials. acs.orgnih.govnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of less volatile or thermally labile compounds, including some ethers. researchgate.netsielc.com Different HPLC methods, such as reverse-phase and normal-phase chromatography, can be employed depending on the polarity of the target compounds. sielc.comsielc.com Specific columns, like phenyl-ether columns, are designed for the separation of compounds containing benzene (B151609) rings and polar functional groups. hawach.com Crown ether stationary phases are particularly useful for the separation of chiral compounds, including those with primary amine groups. registech.com

Solid-Phase Extraction (SPE) and Chiral Stationary Phases

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the extraction, clean-up, and concentration of analytes from complex mixtures, including natural product extracts. rsc.orguoa.gr The method is valued for its simplicity, efficiency, and reduced consumption of organic solvents compared to traditional liquid-liquid extraction. uoa.gr The basic procedure involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target compounds. Interfering substances are then washed away, and the desired compounds are subsequently eluted with a different solvent. uoa.gr

Molecularly Imprinted Polymers (MIPs) have emerged as highly selective sorbents for SPE. mdpi.comresearchgate.net MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). mdpi.com This "key-lock" mechanism allows for the highly selective extraction of a single analyte or a class of structurally similar compounds from a complex matrix, such as a plant or fungal extract. researchgate.nettandfonline.com For example, MIPs have been successfully synthesized to selectively extract artemisinin (B1665778) from Artemisia annua L. mdpi.com

Chiral Stationary Phases (CSPs) are crucial for the separation of enantiomers, which is particularly relevant for compounds containing the chiral 2-methylbutyl group. sciforum.netmdpi.com Enantiomers often exhibit different biological activities, making their separation essential in pharmaceutical and biological studies. nih.gov High-performance liquid chromatography (HPLC) using CSPs is a primary method for enantioseparation. mdpi.comredalyc.org

Crown ethers are a class of chiral selectors that are effective for separating compounds with primary amino groups, such as amino acids and amino alcohols. mdpi.comregistech.com The separation mechanism involves the formation of a complex between the protonated primary amine of the analyte and the cavity of the crown ether. registech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used and can separate a broad range of chiral compounds, including those with aromatic groups, carbonyls, and alcohols. redalyc.org

Table 1: Examples of Chiral Stationary Phases and Their Applications

| CSP Type | Chiral Selector Example | Typical Analytes | Separation Principle |

|---|---|---|---|

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Amino acids, primary amines, amino alcohols | Complexation of primary ammonium (B1175870) group within the crown ether cavity. registech.com |

| Polysaccharide | Cellulose carbamate (B1207046) derivatives | Enantiomers with aromatic, carbonyl, amide, or hydroxyl groups. redalyc.org | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. redalyc.org |

| Pirkle-type | DNB-Leucine | Aromatic compounds, compounds with π-acidic or π-basic systems | π-π interactions, hydrogen bonding, and steric hindrance. redalyc.org |

| Protein-based | Human Serum Albumin (HSA) | Acidic and neutral drugs | Stereoselective binding to specific sites on the protein. |

Extraction Methods from Biological Materials

The initial step in isolating bioactive compounds from natural sources is extraction, which aims to effectively liberate the target molecules from the plant, fungal, or microbial tissue. tandfonline.comnih.gov The choice of extraction method and solvent is critical and depends on the chemical nature of the target compounds and the source material. nih.gov

Solvent Extraction is the most common approach. tandfonline.com